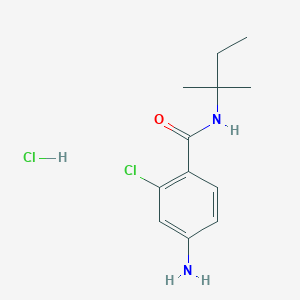![molecular formula C12H15NO2 B1521597 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine CAS No. 1094392-46-7](/img/structure/B1521597.png)
1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a cyclopropylmethyl group via an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine typically involves the following steps:
Benzodioxole Synthesis: The benzo[d][1,3]dioxole core can be synthesized through the cyclization of catechol derivatives under acidic conditions.
Amination Reaction: The cyclopropylmethyl group is introduced via an amination reaction, where an amine source reacts with a cyclopropylmethyl halide.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole with the cyclopropylmethylamine under suitable reaction conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can convert functional groups within the compound, such as converting nitro groups to amines.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the benzodioxole ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may use nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses.
Industry: It can be used in the production of materials, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors, enzymes, or other biological targets.
Comparaison Avec Des Composés Similaires
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: A related compound with an ethanol group instead of the amine.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: A thiazole derivative with a methyl group.
N-Benzo[d][1,3]dioxol-5-yl-acetamide: An acetamide derivative with a similar benzodioxole core.
Uniqueness: 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed insight into the compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11/h3-5,9,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAVSLGWIDMBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)




![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)

![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)

